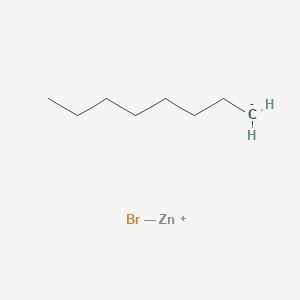

N-Octylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWWBFIVWRIFIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Octylzinc Bromide

Direct Oxidative Insertion of Zinc into n-Octyl Bromide Precursors

The direct oxidative insertion of metallic zinc into the carbon-bromine bond of n-octyl bromide is a straightforward and widely employed method for generating N-Octylzinc bromide. The efficiency of this process is significantly influenced by the form of zinc utilized, the presence of salt additives, and the choice of solvent.

Utilization of Activated Zinc (e.g., Rieke Zinc)

Activated zinc, particularly Rieke zinc, is highly effective for the direct oxidative addition into alkyl halides, including n-octyl bromide. Rieke zinc is typically prepared by reducing metal salts with alkali metals in ethereal or hydrocarbon solvents, yielding a finely divided, highly reactive form of the metal. acs.org This activated form readily undergoes oxidative addition to alkyl, aryl, and vinyl halides under mild conditions, forming the corresponding organozinc reagents. nih.gov A notable advantage of using highly reactive zinc is its tolerance for various functional groups on the organic halide, such as chlorides, nitriles, esters, and olefins, which often remain compatible with the organozinc reagent. nih.gov Rieke and co-workers have reported the insertion of activated zinc into alkyl bromides in tetrahydrofuran (B95107) (THF) at room temperature. google.com While highly effective, the use of Rieke zinc can be comparatively more expensive than other zinc forms. researchgate.net

Influence of Salt Additives on Reaction Efficiency (e.g., Lithium Chloride)

The presence of salt additives, most notably lithium chloride (LiCl), significantly promotes the direct insertion of metallic zinc powder into organohalides, including n-octyl bromide, for the practical synthesis of organozinc reagents. nih.govcapes.gov.bruni-muenchen.de LiCl is known to dramatically change the properties of various organometallic species and can facilitate the insertion of zinc into organic halides that are typically unreactive towards the metal. researchgate.netnih.gov

Research indicates that LiCl plays a crucial role by solubilizing intermediates on the surface of the zinc metal, thereby enhancing the reaction rate. capes.gov.br Furthermore, the presence of a stoichiometric amount of LiCl has been found to be essential for the efficient formation of mixed alkylzinc bromides in solvents like THF or 2-methyltetrahydrofuran (B130290) (2-MeTHF), potentially by forming more nucleophilic organozincate complexes (e.g., LiBuZnBrCl). google.com Studies have shown that while LiCl enhances the rate of reduction, zinc salts (e.g., ZnCl2) formed during the reaction can sometimes inhibit the reduction of octyl bromide to octylzinc bromide, highlighting the complex interplay of additives. acs.orgresearchgate.net

Solvent Effects in Direct Zinc Insertion Reactions

The choice of solvent is a critical factor influencing the efficiency and outcome of direct zinc insertion reactions. Polar solvents, such as N,N-dimethylacetamide (DMA) or N,N-dimethylpropyleneurea (DMPU), have been reported to be highly effective for the preparation of functionalized alkylzinc bromides. thermofisher.com For instance, the treatment of n-octyl bromide with zinc metal (activated by a catalytic amount of iodine) in DMA at 80 °C yielded the corresponding this compound in excellent yield. thermofisher.com

In contrast, less polar solvents like diethyl ether, pure THF, dioxane, or acetonitrile, when used without specific activation or additives, may not readily facilitate zinc reagent formation. thermofisher.com However, with the crucial addition of lithium chloride, THF and 2-MeTHF become suitable solvents for the direct insertion of zinc dust into the C-Br bond of alkyl bromides, yielding heteroleptic organozinc compounds. google.com This demonstrates that the interplay between solvent polarity and the presence of activating additives is key to successful organozinc synthesis.

An example of the effectiveness of polar solvents in direct zinc insertion is summarized below:

| Entry | Zinc Type | Iodine (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Dust | 5 | DMA | 80 | 3 | >99 |

| 2 | Dust | 1 | DMA | 80 | 9 | >99 |

| 3 | Dust | 5 | THF | 80 | 16 | Good |

| 4 | Dust | 5 | 2-MeTHF | 80 | 16 | Good |

Note: Data for entries 1 and 2 are from a study on n-octyl bromide synthesis. thermofisher.com Data for entries 3 and 4 are based on general zincation conditions for alkyl bromides in THF/2-MeTHF with LiCl, showing good yields after 16h at 80°C. google.com

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthetic protocols offer a promising avenue for enhancing the efficiency of organometallic reactions, including the preparation of organozinc reagents. The chemical effects of ultrasound arise from acoustic cavitation, a phenomenon involving the formation, growth, and implosive collapse of bubbles in a liquid medium. ijmpronline.comchemspider.com This process generates localized hot spots with extremely high temperatures and pressures, along with micro-streaming and shearing actions, which can significantly improve mass transfer and facilitate chemical transformations. ijmpronline.comchemspider.com

While specific detailed protocols for the ultrasound-assisted synthesis of this compound are not extensively documented in the provided search results, the general application of sonication has been shown to improve the formation of various organozinc compounds from organic halides. google.comcapes.gov.bracs.orglookchem.com For instance, sonication of alkyl halides, metallic lithium, and a zinc halide in THF or toluene-THF mixtures has been reported to produce organometallic compounds almost quantitatively within a much shorter timeframe (20-40 minutes) compared to conventional stirring methods (1-2 hours with lower yields). lookchem.com This suggests the potential for ultrasound to accelerate the direct insertion of zinc into n-octyl bromide, leading to more efficient this compound formation.

Transmetallation Approaches

Transmetallation is a widely utilized strategy for the synthesis of organozinc compounds, particularly when direct insertion methods are less efficient or when specific reactivity profiles are desired. This approach involves the exchange of an organic group from one metal to another.

From Organolithium Derivatives

Organolithium reagents are highly reactive organometallic compounds containing a carbon-lithium bond, known for their strong basicity and nucleophilicity. researchgate.netrsc.org They serve as excellent precursors for the preparation of other organometallic compounds, including organozinc compounds, through transmetallation reactions. researchgate.netlookchem.comcore.ac.uk In this process, the organic group is transferred from the more electropositive lithium to the less electropositive zinc. lookchem.comcore.ac.uk

Reactivity and Reaction Mechanisms of N Octylzinc Bromide

Comparative Reactivity Profiles of N-Octylzinc Bromide

Organozinc halides, including this compound, occupy a unique and significant position in the landscape of organic synthesis. Their reactivity is a key characteristic that distinguishes them from other common organometallic reagents.

Differentiation from Organolithium and Grignard Reagents

The reactivity of organometallic compounds is heavily influenced by the nature of the carbon-metal bond. In the case of this compound, the carbon-zinc (C-Zn) bond is significantly more covalent compared to the highly ionic carbon-lithium (C-Li) and carbon-magnesium (C-Mg) bonds found in organolithium and Grignard reagents, respectively. slideshare.netwikipedia.org This fundamental difference in bond character is the primary determinant of their disparate reactivity profiles.

Organolithium and Grignard reagents are characterized by their high reactivity, which makes them powerful nucleophiles and strong bases. tutorchase.comlibretexts.org However, this high reactivity also renders them less tolerant of sensitive functional groups within the same molecule, often leading to undesired side reactions. libretexts.orgacs.org For instance, they readily react with acidic protons in functional groups like alcohols, amines, and carboxylic acids. libretexts.org

In contrast, this compound and other organozinc halides exhibit a more moderate level of reactivity. slideshare.netacs.orgoup.com This "softer" nature allows for a greater tolerance of a wide array of functional groups, such as esters, nitriles, and amides, which would be incompatible with their more reactive counterparts. acs.orgsigmaaldrich.com This chemoselectivity is a significant advantage, enabling the synthesis of complex, functionalized molecules without the need for extensive protecting group strategies. slideshare.netacs.org While less reactive towards many organic electrophiles on their own, organozinc reagents like this compound are potent nucleophiles in the presence of transition metal catalysts, particularly palladium. wikipedia.org

Correlation Between Preparative Route and Subsequent Reactivity

The method used to synthesize this compound can have a notable impact on its subsequent reactivity and stability. sigmaaldrich.com Historically, the preparation of organozinc reagents was often achieved through a metathesis reaction involving a zinc halide and a more reactive organometallic species like an organolithium or Grignard reagent. sigmaaldrich.com A significant drawback of this approach is the limited functional group compatibility inherent to the precursor organometallic. sigmaaldrich.com

The advent of highly reactive forms of zinc metal, such as Rieke® Zinc, has revolutionized the preparation of organozinc reagents. slideshare.netsigmaaldrich.com This activated zinc can directly react with organic halides, including n-octyl bromide, under milder conditions. sigmaaldrich.com This direct insertion method allows for the preparation of functionalized organozinc reagents that would be inaccessible via the metathesis route, as it tolerates sensitive groups like nitriles, esters, and ketones. sigmaaldrich.com

Another preparative method involves the reaction of an alkyl halide with diethylzinc (B1219324) in the presence of a catalyst. For example, n-octylzinc iodide can be synthesized from 1-iodooctane (B127717) and diethylzinc with a catalytic amount of a palladium complex. ncl.res.in Similarly, this compound can be prepared from n-octyl bromide and diethylzinc using a manganese and copper catalyst system. ncl.res.in The choice of solvent can also play a role; the use of less conventional solvents for organometallic chemistry, such as carbonic or phosphoric esters, can facilitate the reaction of zinc with otherwise unreactive organic halides. researchgate.net The presence of lithium salts, like lithium chloride (LiCl), can also promote the insertion of zinc into organic halides and can break up organozinc aggregates, leading to more reactive monomeric zincate species in solution. researchgate.netillinois.edu

Carbon-Carbon Bond Forming Reactions

This compound is a valuable reagent in carbon-carbon bond formation, particularly in cross-coupling reactions catalyzed by transition metals.

Cross-Coupling Transformations

The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organozinc compound and an organic halide or triflate. organic-chemistry.orgwikipedia.org this compound serves as the nucleophilic partner in this reaction, transferring its octyl group to the palladium center during the catalytic cycle. wikipedia.org The reaction is prized for its broad scope and high functional group tolerance, a direct benefit of the moderate reactivity of the organozinc reagent. wikipedia.org

The catalytic cycle of the Negishi coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu In the context of this compound coupling with an aryl halide (Ar-X), the cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation, where the octyl group from this compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) species. The final step is reductive elimination, which forms the desired octyl-aryl product and regenerates the Pd(0) catalyst. illinois.edu

For alkylzinc species like this compound, the presence of halide ions in solution is crucial for the formation of a "zincate" species, which is the active component in the transmetalation step. wikipedia.org The choice of ligand on the palladium catalyst is also critical and can significantly influence the reaction's efficiency and selectivity, especially when dealing with more challenging substrates like secondary alkylzinc halides or sterically hindered aryl halides. organic-chemistry.orgnih.govacs.org

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with Alkylzinc Reagents

| Organozinc Reagent | Coupling Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Octylzinc bromide | 4-Bromoaniline | Pd(OAc)₂, S-Phos | THF | 25 °C | Not specified | uni-muenchen.de |

| Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂, CPhos | THF | Room Temp | High | acs.org |

| Secondary Alkylzinc Halides | Aryl Bromides/Chlorides | Pd(OAc)₂, CPhos | THF/Toluene | Room Temp | High | organic-chemistry.orgnih.gov |

In addition to palladium, copper(I) salts can also effectively promote cross-coupling reactions involving organozinc reagents like this compound. sigmaaldrich.com These reactions are valuable for forming various carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Copper-catalyzed couplings often offer a cost-effective and less toxic alternative to palladium-catalyzed systems. sioc-journal.cn

The mechanism of copper-catalyzed cross-coupling with organozinc reagents is believed to involve the formation of a copper/zinc reagent, such as RCu(CN)ZnX, which then participates in the coupling reaction. nih.gov These reactions have been successfully applied to the coupling of alkyl organozincs with various electrophiles, including bromo- and iodoalkynes, to synthesize internal alkynes. nih.gov The use of additives like lithium bromide (LiBr) can improve reaction conversion and yields. nih.gov

Copper-catalyzed cross-coupling reactions have a broad scope and have been used in the synthesis of complex molecules and for the formation of C-N and C-O bonds. beilstein-journals.orgsioc-journal.cnresearchgate.net The development of new ligands for copper has expanded the utility of these reactions, allowing them to proceed under milder conditions and with greater efficiency. beilstein-journals.orgsioc-journal.cn

Nickel-Catalyzed Coupling Methodologies

The Negishi coupling, a powerful reaction that couples organozinc compounds with organic halides, frequently employs nickel or palladium as a catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org Nickel catalysts, available in both Ni(0) and Ni(II) oxidation states (e.g., Ni(PPh₃)₄, Ni(acac)₂, Ni(COD)₂), are effective for these transformations. wikipedia.org The reaction mechanism for nickel-catalyzed cross-coupling can vary but often involves the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the organozinc reagent (like this compound), and subsequent reductive elimination to yield the coupled product and regenerate the nickel catalyst. youtube.comillinois.edu

In the context of sp²-sp³ coupling, this compound can be coupled with various aryl halides. For instance, nickel catalysts featuring bipyridine or terpyridine ligands have been developed to facilitate the coupling of alkylzinc reagents. nih.gov Specific examples include the coupling of aryl bromides with alkyl halides in the presence of a nickel catalyst, where a combination of two different ligands can sometimes lead to a more selective and higher-yielding system. nih.gov While many Negishi couplings utilize palladium, nickel catalysis provides a valuable, often more earth-abundant, alternative for coupling primary alkylzinc reagents such as this compound with aryl and vinyl electrophiles. wikipedia.org

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Aryl Bromide | n-Octyl Bromide | (terpyridine)Ni / (bipyridine)Ni | Alkyl-Aryl Compound | nih.gov |

| Aryl Halide | Aryl Zinc Bromide | Ni(acac)₂ / (i-Bu)₂AlH | Biaryl Compound | wikipedia.org |

| Aldehyde (via hydrazone) | Aryl Halide | Nickel Catalyst | Alkyl-Aryl Compound | rsc.org |

This table presents generalized examples of nickel-catalyzed couplings relevant to the types of transformations involving reagents like this compound.

Stereoselective Cross-Coupling in Complex Molecule Synthesis

Stereoselective cross-coupling reactions are crucial for the synthesis of complex, three-dimensional molecules, such as those found in pharmaceuticals. snnu.edu.cn These reactions aim to control the formation of new stereogenic centers. While palladium is common, nickel catalysts have emerged as powerful tools for achieving high enantioselectivity, particularly in reductive cross-coupling reactions. snnu.edu.cn

A key strategy involves the use of chiral ligands that coordinate to the nickel center and influence the stereochemical outcome of the reaction. For example, a nickel-catalyzed asymmetric domino reaction involving the ring-opening of a prochiral cyclobutanone (B123998) and subsequent cross-coupling with n-octyl bromide was achieved using a chiral 1,2-cyclohexanediamine-scaffold ligand. nih.gov This reaction successfully created a new stereocenter with high enantiomeric excess (ee). nih.gov The enantiotopic C-C bond activation was identified as the likely enantiodetermining step. nih.gov

Another approach involves the generation of configurationally stable, enantioenriched alkylzinc reagents, which can then undergo Negishi coupling without loss of stereochemical integrity. nih.gov Although this specific methodology was demonstrated with other alkylzinc species, the principle extends to the potential use of chiral variants or additives with this compound to achieve stereocontrol in the synthesis of complex targets.

Conjugate Addition Reactions (Michael Additions)

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other activated olefin. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of C-C bond formation, creating a 1,5-dicarbonyl or related structural motif. wikipedia.org While strong nucleophiles like Grignard reagents often favor 1,2-addition to the carbonyl carbon, softer nucleophiles tend to add in a 1,4-fashion. masterorganicchemistry.com The reactivity of organozinc reagents like this compound in these reactions is often mediated by the use of a co-catalyst, most commonly a copper salt, which forms a more reactive organocuprate species in situ. rug.nlorganic-chemistry.org

Addition to α,β-Unsaturated Carbonyls (α-Enones, α-Enals)

The copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated ketones and aldehydes is a well-established synthetic method. rug.nlbeilstein-journals.org The use of dialkylzinc reagents with catalytic amounts of copper salts and chiral ligands, such as phosphoramidites, allows for highly enantioselective 1,4-additions to both cyclic and acyclic enones. rug.nl For instance, the addition of dialkylzincs to cyclohexenone is a benchmark reaction for testing the efficacy of new chiral copper catalyst systems. rug.nl

While direct examples detailing this compound are less common in seminal reports, the general mechanism involves the transmetalation from the zinc reagent to the copper catalyst. This generates a copper-octyl species that performs the conjugate addition. This methodology has been successfully applied to a wide range of substrates, including challenging Michael acceptors like α,β-unsaturated aldehydes and N-acyloxazolidinones, using various dialkylzinc reagents. beilstein-journals.org

Table 2: Catalytic Systems for Conjugate Addition to Enones

| Nucleophile Type | Substrate Type | Catalyst System | Key Feature | Ref. |

|---|---|---|---|---|

| Dialkylzinc Reagents | Cyclic/Acyclic Enones | Cu(OTf)₂ / Chiral Phosphoramidite (B1245037) | High Enantioselectivity | rug.nl |

| Grignard Reagents | Cyclic Enones | CuCl / Chiral Ferrocenyl Diphosphine | High Regio- and Enantioselectivity | organic-chemistry.orgnih.gov |

| Dialkylzinc Reagents | N-Acyloxazolidinones | Cu(I) Triflate / Chiral Triamidophosphane | Addition to Challenging Acceptors | beilstein-journals.org |

This table summarizes catalyst systems applicable to the conjugate addition of organometallic reagents, including organozincs like this compound.

Reactivity with Other Activated Olefins

The scope of conjugate addition extends beyond α,β-unsaturated carbonyls to other electron-deficient alkenes, such as nitroalkenes. organic-chemistry.org Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. organic-chemistry.org The resulting nitroalkane products are highly valuable synthetic intermediates that can be converted into amines, aldehydes, and acids. organic-chemistry.org

Copper-catalyzed systems, particularly those using chiral phosphoramidite ligands, have proven highly effective for the enantioselective conjugate addition of dialkylzinc reagents to acyclic nitroalkenes, achieving enantioselectivities up to 98% ee. organic-chemistry.org A prominent example is the reaction with β-nitrostyrene and its derivatives. chemisgroup.ussioc-journal.cnwikipedia.org The addition of a nucleophile to β-nitrostyrene generates a γ-nitro compound, which is a precursor to γ-amino acids. msu.edu Research has shown that various nucleophiles can add to nitroalkenes, and the reaction can be catalyzed by both metal-based and organic catalysts. msu.eduntu.edu.sg The reaction of this compound, likely in the presence of a copper catalyst, would be expected to proceed analogously, affording the corresponding 1-nitro-2-phenyldecane.

Carbometallation Reactions

Carbometallation is a reaction in which a carbon-metal bond adds across a carbon-carbon π-bond (alkene or alkyne), forming a new C-C σ-bond and a new carbon-metal σ-bond. wikipedia.orgchemeurope.com Carbozincation, the specific variant involving an organozinc reagent, can be challenging and often requires either a catalyst or a substrate that is activated by strain or by a nearby directing group. beilstein-journals.org

Allylzincation Processes

Electrophilic Transformations, including Amination Reactions

This compound and related organozinc species can act as nucleophiles in electrophilic transformations to form new carbon-heteroatom bonds. A significant example is the electrophilic amination, which provides a direct route to substituted amines.

Research has demonstrated a transition-metal-free electrophilic amination of various organozinc and organomagnesium reagents using O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs) as the electrophilic nitrogen source. researchgate.net This method is highly chemoselective and efficient for creating C-N bonds. In these studies, a range of octylzinc derivatives were prepared and reacted with different O-TBHA reagents to produce tertiary amines in good yields. researchgate.net For example, the reaction of pre-formed n-octylzinc chloride with N,N-diethyl-O-(2,4,6-trimethylbenzoyl)hydroxylamine afforded N,N-diethyloctylamine in 67% isolated yield. researchgate.net

The scope of this amination is broad, encompassing primary, secondary, and tertiary alkyl, as well as benzylic and allylic zinc reagents. researchgate.net The reaction proceeds smoothly at room temperature, typically within a few hours. researchgate.net

| Octylzinc Reagent | Electrophilic Amine (O-TBHA) | Product | Yield (%) |

|---|---|---|---|

| n-Octylzinc chloride | N,N-diethyl-O-TBHA | N,N-Diethyloctylamine | 67 |

| This compound | N-morpholino-O-TBHA | N-Octylmorpholine | Data not specified for bromide, but analogous reactions show high efficiency. |

Another approach involves the direct transformation of nitroarenes into alkylated aromatic aminoboranes using zinc organyl compounds. nih.gov This process involves a partial reduction of the nitro group to create an in situ electrophilic amination reagent. nih.gov While not a direct reaction of this compound with an external aminating agent, it showcases the versatility of organozinc compounds in C-N bond formation.

Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. This involves studying reaction kinetics, identifying key intermediates, and understanding the role of ligands.

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For reactions involving organozinc halides, the kinetics can be complex. For instance, in the bromate-bromide reaction, the rate law was found to be first-order for both bromate (B103136) and bromide ions and second-order for H⁺, indicating a mechanism involving two protonation steps before the rate-determining reaction with bromide. researchgate.net

Reactive intermediates are transient species that are not reactants or products but are formed during the conversion of reactants to products. egyankosh.ac.in In reactions involving this compound, several types of intermediates can be postulated or have been identified in analogous systems.

Organozinc Reagent Structure: In solution, organozinc halides like this compound exist in equilibrium with the corresponding diorganozinc (di-n-octylzinc) and zinc dihalide (ZnBr₂), known as the Schlenk equilibrium. wikipedia.org The exact nature of the reactive species is often a mixture, which can influence reactivity.

Catalytic Cycle Intermediates: In palladium-catalyzed reactions such as the Fukuyama coupling, the catalytic cycle involves several organometallic intermediates. wikipedia.orgjk-sci.com After oxidative addition of the Pd(0) catalyst to the thioester, a Pd(II) intermediate is formed. Transmetalation with this compound would generate an octyl-palladium(II) complex. This species then undergoes reductive elimination to form the ketone product and regenerate the Pd(0) catalyst. wikipedia.org

Transition States: In uncatalyzed additions to carbonyls, such as the Barbier reaction, the reaction is believed to proceed through a cyclic, six-membered chair-like transition state where the zinc atom coordinates to the carbonyl oxygen. jk-sci.comwikipedia.org This coordination polarizes the carbonyl group, facilitating the nucleophilic attack by the octyl group.

In transition-metal-catalyzed reactions, ligands play a pivotal role in determining the efficacy and selectivity of the process. Ligands coordinate to the metal center, modifying its steric and electronic properties.

In palladium-catalyzed cross-coupling reactions involving organozinc reagents, the choice of ligand is critical. For example, in Negishi couplings (a close relative of Fukuyama coupling), the use of bulky aromatic phosphine (B1218219) ligands was found to improve stereoselectivity and yields. organic-chemistry.org Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also act as ligands, stabilizing reactive intermediates and minimizing side reactions, thereby improving both yield and stereochemical purity. organic-chemistry.orgorganic-chemistry.org

In nickel-catalyzed couplings, ligands also dictate the speciation and reactivity of the catalytic center. nih.gov The electronic and steric properties of phosphine or N-heterocyclic carbene (NHC) ligands can accelerate or decelerate key steps like oxidative addition and reductive elimination, and in some cases, even reverse the expected chemoselectivity of a reaction. nih.govrsc.org For a hypothetical Fukuyama-type coupling of this compound catalyzed by nickel, the choice of ligand would be paramount in achieving high yields and preventing unwanted side reactions.

| Ligand Type | General Effect | Example Reaction Type | Reference |

|---|---|---|---|

| Bulky Aromatic Phosphines | Improves stereoselectivity and yields. | Negishi Coupling | organic-chemistry.org |

| TMEDA (additive) | Stabilizes intermediates, enhances stereochemical integrity, improves yield. | Negishi Coupling, Electrophilic Amination | organic-chemistry.org, organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Can improve catalytic activity and stability. | Nickel-Catalyzed Couplings | nih.gov |

| Bipyridine (bipy) | Can alter reactivity and selectivity in cyclopropanation. | Simmons-Smith Reaction | mdpi.com |

Advanced Applications of N Octylzinc Bromide in Contemporary Organic Synthesis Research

Construction of Intricate Molecular Architectures

N-Octylzinc bromide plays a significant role in building complex molecular structures, particularly through cross-coupling reactions and the selective introduction of alkyl chains.

Synthesis of Polyfunctionalized Organic Compounds

This compound is frequently employed in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds between organic halides or triflates and organozinc compounds. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by palladium or nickel, allows for the coupling of sp³, sp², and sp carbon atoms, making it versatile for synthesizing a wide array of polyfunctionalized organic compounds. wikipedia.orgnih.gov

For instance, this compound has been used in the cross-coupling with alkenyl bromides or iodides to form substituted alkenes. organic-chemistry.org The utility of organozinc reagents in synthesizing functionalized compounds is further highlighted by their preparation from organic halides, tolerating various functional groups such as esters, cyano groups, and halogens, which can then be directly applied in palladium-catalyzed Negishi cross-coupling reactions with functionalized aryl bromides. researchgate.net The presence of lithium chloride (LiCl) can significantly facilitate the insertion of zinc into organic iodides, leading to functionalized arylzinc reagents that can be subsequently allylated to yield complex esters. beilstein-journals.org

Stereodefined Alkenes and Stereoselective Syntheses (e.g., Fluoro-Chloro Termini)

This compound contributes to the stereoselective synthesis of alkenes, including those with specific fluoro-chloro termini. In one notable example, cross-coupling with commercially available this compound yielded E-trisubstituted alkenyl fluoride (B91410) in high yield and as a single stereoisomer. nih.govbc.edu This demonstrates its utility in controlling the stereochemistry of the newly formed double bond. The ability to achieve high stereochemical purity is crucial for synthesizing complex molecules, especially those with biological relevance. nih.govbc.eduscielo.org.bo

Table 1: Stereoselective Synthesis of Alkenyl Fluorides using this compound

| Starting Material (Alkenyl Halide Precursor) | Alkylzinc Halide | Product (Alkenyl Fluoride) | Yield (%) | Stereoisomeric Purity | Source |

| Alkene 35 (via cross-metathesis with Z-1) | This compound | E-trisubstituted alkenyl fluoride 38 | 81 | Single stereoisomer | nih.govbc.edu |

| Trisubstituted olefin | Alkylzinc halide 39 | E-trisubstituted alkenyl fluoride 40 | 77 | Stereoisomerically pure | nih.govbc.edu |

Selective Introduction of Alkyl and Functionalized Alkyl Chains

Organozinc reagents, including this compound, are instrumental in selectively introducing alkyl and functionalized alkyl chains into various organic scaffolds. This is particularly evident in Negishi coupling reactions where secondary alkylzinc halides can be coupled with aryl bromides and chlorides to form C(sp³)-C(sp²) bonds with high selectivity, suppressing undesired β-hydride elimination. nih.govmit.edu This allows for the precise installation of an octyl chain, or other alkyl chains, into complex molecules. The preparation of functionalized organozinc compounds by direct insertion of zinc into organic bromides, even those bearing sensitive functional groups like ketones and aldehydes, further expands the scope of selective alkyl chain introduction. researchgate.net

Participation in Multicomponent Reactions (MCRs) and Cascade Sequences

This compound and related alkylzinc bromides have found applications in multicomponent reactions (MCRs) and cascade sequences, which are highly efficient synthetic tools for rapidly generating molecular complexity from simple starting materials in a single pot. beilstein-journals.orgnih.govmdpi.combaranlab.orgmdpi.com

One significant application is in the multicomponent Mannich reaction for the synthesis of α-branched amines. Alkylzinc bromides, formed by the direct insertion of zinc dust into alkyl bromides, can participate in a three-component coupling with aldehydes and amines. beilstein-journals.orgnih.gov The presence of a stoichiometric amount of LiCl has been found to be essential for the efficiency of these multicomponent couplings. beilstein-journals.orgnih.gov While primary organozinc bromides reacted more efficiently than secondary ones in THF with LiCl, the method allows for the preparation of α-branched amines using a variety of primary, secondary, and tertiary organozinc reagents, as well as secondary amines and aromatic aldehydes. beilstein-journals.orgnih.gov

Table 2: Multicomponent Mannich Reaction using Alkylzinc Bromides

| Alkylzinc Bromide Type | Solvent | LiCl Requirement | Efficiency (Primary vs. Secondary) | Yield (Example: tert-butylzinc bromide) | Source |

| Various | THF or 2-MeTHF | Stoichiometric | Primary > Secondary | tert-butylzinc bromide: 16% | beilstein-journals.orgnih.gov |

Development of Novel Synthetic Pathways and Methodologies

The unique reactivity and functional group compatibility of organozinc reagents, including this compound, contribute to the development of novel synthetic pathways and methodologies. This includes advancements in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. wikipedia.orgnih.govmdpi.com The ability to perform Negishi couplings with secondary alkylzinc halides and sterically demanding aryl bromides and chlorides, while suppressing undesired side reactions like β-hydride elimination, represents a significant methodological advance. nih.govmit.edu Furthermore, the ongoing research into activating zinc insertion into organic halides under mild conditions, often with additives like LiCl, continues to expand the accessibility and utility of these reagents for diverse synthetic challenges. researchgate.netresearchgate.net The exploration of new catalytic systems and reaction conditions involving organozinc compounds also paves the way for more efficient and selective chemical transformations. researchgate.netcardiff.ac.uknih.govrsc.org

Q & A

Basic: What are the established protocols for synthesizing N-Octylzinc bromide, and how can purity be optimized?

Answer:

Synthesis typically involves transmetallation or oxidative addition of n-octyl halides to zinc metal. To optimize purity:

- Use freshly activated zinc powder to enhance reactivity .

- Employ anhydrous solvents (e.g., THF or Et₂O) under inert atmospheres to prevent hydrolysis or oxidation .

- Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via NMR (e.g., absence of residual octyl halide peaks at δ 3.3–3.5 ppm for bromide) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Answer:

- ¹H NMR : Look for α-proton signals of the octyl chain (δ 0.8–1.5 ppm) and absence of halide impurities. Zinc-bound protons may show slight deshielding .

- ¹³C NMR : Confirm the zinc-carbon bond via signals at δ 5–25 ppm .

- IR Spectroscopy : Absence of O-H stretches (~3200–3600 cm⁻¹) ensures anhydrous conditions. Zn-C stretches appear at 450–550 cm⁻¹ .

- Elemental Analysis : Match calculated vs. observed C/H/Zn/Br ratios to confirm stoichiometry .

Advanced: How do variations in reaction conditions (solvent, temperature, stoichiometry) impact the yield and stability of this compound in cross-coupling reactions?

Answer:

- Solvent Effects : Polar aprotic solvents (THF) stabilize organozinc intermediates but may slow transmetallation. Non-polar solvents (hexane) reduce side reactions but require higher temperatures .

- Temperature : Reactions at 0–25°C minimize decomposition; elevated temperatures (>40°C) risk β-hydride elimination .

- Stoichiometry : Excess zinc (1.2–1.5 eq) ensures complete conversion of octyl halide. Monitor via titration with iodine (unreacted Zn produces a color change) .

Advanced: What strategies can resolve contradictions in reported reactivity data of this compound across different studies?

Answer:

- Standardize Analytical Methods : Discrepancies in yields or reactivity often arise from variations in NMR integration protocols or GC-MS calibration. Use internal standards (e.g., mesitylene) for quantification .

- Control Ionic Strength : Ionic additives (e.g., LiCl) can modulate reactivity by altering zinc’s Lewis acidity. Document ionic conditions to ensure reproducibility .

- Replicate Under Identical Conditions : Cross-validate results using published procedures (e.g., Beilstein Journal guidelines for experimental rigor) .

Advanced: How can computational methods complement experimental data in elucidating the reaction mechanisms involving this compound?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions (e.g., Negishi couplings). Compare computed vs. experimental ¹³C NMR shifts to validate intermediates .

- Molecular Dynamics : Simulate solvent effects on zinc coordination geometry to optimize reaction media .

- Electrostatic Potential Maps : Identify electron-rich regions in this compound to rationalize nucleophilic attack patterns .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Air Sensitivity : Store under argon or nitrogen to prevent oxidation. Use Schlenk lines for transfers .

- Toxicity : Wear nitrile gloves and eye protection; zinc compounds can cause skin irritation.

- Waste Disposal : Quench residues with isopropanol/water mixtures to deactivate reactive zinc species before disposal .

Advanced: What experimental controls are essential when studying the catalytic activity of this compound in organic transformations?

Answer:

- Blank Reactions : Run reactions without zinc to identify non-catalytic pathways .

- Isotopic Labeling : Use deuterated substrates (e.g., D₃C-I) to track proton transfer steps in mechanisms .

- Kinetic Profiling : Perform time-course analyses (e.g., in situ IR) to distinguish catalytic vs. stoichiometric behavior .

Advanced: How does the choice of anion (bromide vs. other halides) influence the electronic and steric properties of N-Octylzinc halides?

Answer:

- Electronic Effects : Bromide’s lower electronegativity (vs. Cl⁻) reduces zinc’s Lewis acidity, slowing transmetallation but improving selectivity in aryl couplings .

- Steric Effects : Larger anions (e.g., I⁻) increase steric bulk at zinc, potentially hindering access to crowded substrates. Compare crystal structures or solution NMR to assess coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.